2-Chloro-3-fluoro-5-phenylpyridine
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Overview
Description
2-Chloro-3-fluoro-5-phenylpyridine is a heterocyclic aromatic compound with the molecular formula C11H7ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by chlorine, fluorine, and phenyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-phenylpyridine typically involves the halogenation and subsequent substitution reactions of pyridine derivatives. One common method includes the reaction of 2-chloropyridine with fluorinating agents such as copper(II) fluoride (CuF2) or aluminum fluoride (AlF3) at elevated temperatures (450-500°C) to introduce the fluorine atom . The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Scientific Research Applications
2-Chloro-3-fluoro-5-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and inflammatory diseases.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-phenylpyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring can enhance its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoropyridine
- 3-Chloro-2-fluoropyridine
- 2-Fluoro-5-phenylpyridine
- 3-Fluoro-5-phenylpyridine
Uniqueness
2-Chloro-3-fluoro-5-phenylpyridine is unique due to the specific arrangement of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules with tailored properties for specific applications .
Properties
Molecular Formula |
C11H7ClFN |
---|---|
Molecular Weight |
207.63 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-10(13)6-9(7-14-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GVXWVEAACIEGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)F |
Origin of Product |
United States |
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